
2-(Benzothiazol-2-ylsulfanyl)-N-thiazol-2-yl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Benzothiazol-2-ylsulfanyl)-N-thiazol-2-yl-acetamide” is a compound that belongs to the benzothiazole family . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is based on structures generated from information available in ECHA’s databases . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .Chemical Reactions Analysis
The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Aplicaciones Científicas De Investigación
Antimicrobial Applications
- Antimicrobial Activity: Özdemir et al. (2011) synthesized novel benzothiazolyl-amide derivatives and investigated their antimicrobial activities. These compounds, including derivatives of 2-(Benzothiazol-2-ylsulfanyl)-N-thiazol-2-yl-acetamide, showed antimicrobial activities against a range of pathogens, although specific activities varied (Özdemir et al., 2011).
Antitumor Applications
- Antitumor Activity Evaluation: Yurttaş et al. (2015) focused on synthesizing new derivatives of 2-(4-aminophenyl)benzothiazole, assessing their potential antitumor activity against various human tumor cell lines. Some compounds showed considerable anticancer activity (Yurttaş et al., 2015).
- Synthesis and Anticancer Properties: Ostapiuk et al. (2015) synthesized novel derivatives of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides. These compounds were evaluated for their anticancer activity against different cancer types, with some showing high selectivity for melanoma and breast cancer (Ostapiuk et al., 2015).
Photophysical Properties
- Photophysical Properties of Amide Hydrogen Bonded Crystals: Balijapalli et al. (2017) synthesized N-(benzo[d]thiazol-2-yl) acetamides and studied their photophysical properties. These compounds formed distinct hydrogen-bonded assemblies, indicating potential applications in material science (Balijapalli et al., 2017).
Antibacterial Activities
- Antibacterial Evaluation of Triazoles: Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and evaluated their antimicrobial activity. Several compounds displayed promising activities against various bacterial and fungal strains (Rezki, 2016).
Molecular Docking Studies
Docking Study on Cyclo-oxygenase-2 Enzyme
Kumar et al. (2020) conducted a docking study of benzothiazole derivatives with reference to the cyclooxygenase-2 (COX-2) enzyme. Their findings suggest potential applications of these derivatives as nonsteroidal anti-inflammatory drugs (Kumar et al., 2020).
Anticonvulsant Evaluation of Indoline Derivatives
Nath et al. (2021) synthesized and evaluated indoline derivatives of aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. Their study included molecular docking to establish interactions with Na+ channels and GABAA receptors (Nath et al., 2021).
Antioxidant and Anti-inflammatory Compounds
- Novel Acetamides as Antioxidant/Anti-inflammatory Agents: Koppireddi et al. (2013) synthesized N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and evaluated them for anti-inflammatory and antioxidant activities. Several compounds showed excellent efficacy in both assays (Koppireddi et al., 2013).
Mecanismo De Acción
While the specific mechanism of action for “2-(Benzothiazol-2-ylsulfanyl)-N-thiazol-2-yl-acetamide” is not explicitly mentioned in the search results, benzothiazole derivatives have been found to exhibit a wide range of biological activities . These include anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .
Safety and Hazards
The safety data sheet for a similar compound, 2-(1,3-benzothiazol-2-ylsulfanyl)butanedioic acid, indicates that it may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, release to the environment, and to wear protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Benzothiazole derivatives have proven vital for the investigation of novel therapeutics due to their wide range of pharmacological properties and structural diversity . Future research may focus on the fabrication of 2-arylbenzothiazoles through different synthetic pathways to make more potent biologically active benzothiazole-based drugs .
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS3/c16-10(15-11-13-5-6-17-11)7-18-12-14-8-3-1-2-4-9(8)19-12/h1-6H,7H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURWHTRSUCBFRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
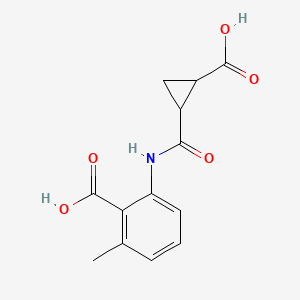
![N-(1-cyano-1-cyclohexylethyl)-3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2595535.png)
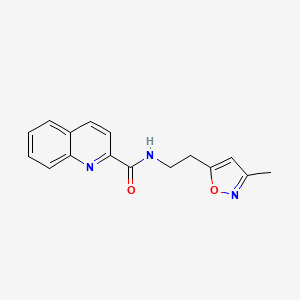
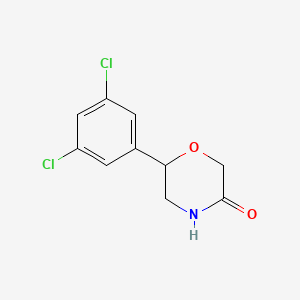
![4-methyl-N-[2-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2595541.png)
![2-(2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2595543.png)
![N-[4-(morpholin-4-ylmethyl)phenyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2595544.png)
![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2595545.png)
![3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2595546.png)
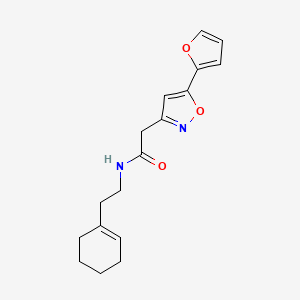

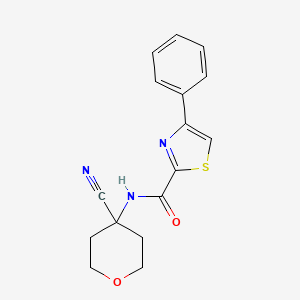
![2-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole](/img/structure/B2595555.png)
![N-(cyanomethyl)-2-{[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino}acetamide](/img/structure/B2595557.png)
